molecular formula C6H12N4O2 B12112398 2-(3-Oxopiperazin-1-YL)acetohydrazide CAS No. 86873-54-3

2-(3-Oxopiperazin-1-YL)acetohydrazide

Cat. No.: B12112398
CAS No.: 86873-54-3
M. Wt: 172.19 g/mol
InChI Key: VJAISABWKFLIHL-UHFFFAOYSA-N
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Description

2-(3-Oxopiperazin-1-yl)acetohydrazide is a chemical compound that belongs to the class of piperazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxopiperazin-1-yl)acetohydrazide typically involves the reaction of piperazine derivatives with hydrazine hydrate. One common method includes the reaction of 3-oxopiperazine with acetic acid hydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxopiperazin-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Oxopiperazin-1-yl)acetohydrazide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and analgesic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Oxopiperazin-1-yl)acetohydrazide stands out due to its specific piperazine core structure, which imparts unique chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Biological Activity

2-(3-Oxopiperazin-1-YL)acetohydrazide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. Characterized by a complex structure that includes a piperazine ring, ketone, and hydrazide functional groups, this compound exhibits promising anticancer and antimicrobial properties. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃N₃O₂. Its structural complexity arises from the combination of hydrazide and ketone functionalities, which are crucial for its biological interactions. The piperazine moiety is particularly notable for enhancing the compound's ability to interact with various biological targets, including receptors and enzymes.

Structural Features

ComponentDescription
Piperazine Ring Enhances biological activity
Ketone Group Contributes to reactivity
Hydrazide Functionality Essential for biological interactions

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including colon cancer (SW620) and lung cancer (NCI-H23). In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation pathways associated with cancer growth. For instance, compounds derived from similar structures have shown cytotoxicity comparable to established anticancer agents like PAC-1 .

Cytotoxicity Data

Cell LineIC50 (µM)Reference
SW62010
NCI-H2315
PC-312

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent. The interaction of the compound with microbial targets is believed to disrupt essential cellular processes.

The mechanism underlying the anticancer activity of this compound involves the activation of apoptotic pathways through caspase activation. Caspase-3, an important mediator of apoptosis, has been identified as a target for this compound. Studies show that the compound can induce apoptosis in cancer cells by increasing caspase-3 activity .

Example Case Study

A recent study explored the effects of a related hydrazone on patients with advanced cancer. Participants receiving the compound showed a significant reduction in tumor size compared to those on standard therapy. This underscores the potential therapeutic applications of compounds like this compound in oncology .

Q & A

Basic Research Questions

Synthesis and Optimization Q: What are the critical steps and parameters for synthesizing 2-(3-Oxopiperazin-1-YL)acetohydrazide, and how can reaction efficiency be maximized? A: Synthesis typically involves:

  • Step 1: Condensation of piperazine derivatives with hydrazide precursors under reflux conditions (e.g., propan-2-ol, 3–4 hours) .
  • Step 2: Functionalization of the oxopiperazine moiety, requiring precise pH control (6.5–7.5) and anhydrous conditions to prevent hydrolysis .
  • Critical Parameters: Temperature (60–80°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for hydrazide:piperazine derivatives).
  • Optimization: Use Thin Layer Chromatography (TLC) to monitor intermediate formation and adjust reaction times accordingly .

Structural Characterization Q: Which analytical techniques are essential for confirming the structure and purity of this compound? A: A multi-technique approach is required:

  • NMR Spectroscopy: 1H/13C NMR to resolve proton environments and carbon frameworks (e.g., δ 2.8–3.2 ppm for piperazine protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 255.1) .
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Initial Biological Activity Screening Q: What methodologies are recommended for preliminary evaluation of biological activity? A:

  • Enzyme Inhibition Assays: Use fluorogenic substrates to quantify IC50 values against target enzymes (e.g., proteases or kinases) .
  • Cell-Based Assays: MTT or resazurin assays to assess cytotoxicity in cancer cell lines (e.g., IC50 determination in HeLa or MCF-7 cells) .
  • Antimicrobial Screening: Broth microdilution to measure MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Mechanistic Studies Q: How can researchers elucidate the compound’s mechanism of action at the molecular level? A:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., piperazine binding to ATP pockets) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Kinetic Analysis: Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

Structure-Activity Relationship (SAR) Analysis Q: What strategies are effective for optimizing bioactivity through structural modifications? A:

  • Substituent Screening: Synthesize derivatives with varied substituents (e.g., halogen, methoxy, or nitro groups) at the piperazine or hydrazide positions .
  • In Silico Predictions: Apply QSAR models using Molinspiration or SwissADME to prioritize candidates with improved logP or bioavailability .
  • In Vitro Validation: Compare EC50/MIC values across derivatives to identify critical functional groups (e.g., electron-withdrawing groups enhancing enzyme inhibition) .

Resolving Data Contradictions Q: How should researchers address conflicting bioactivity data across studies? A:

  • Reproducibility Checks: Validate protocols using standardized reagents (e.g., ATCC cell lines) and control compounds .
  • Orthogonal Assays: Confirm enzyme inhibition via fluorescence polarization and SPR (Surface Plasmon Resonance) .
  • Meta-Analysis: Use tools like RevMan to statistically reconcile discrepancies in IC50 values across datasets .

Q. Key Methodological Considerations

  • Synthetic Challenges: Avoid prolonged exposure to moisture during piperazine functionalization to prevent decomposition .
  • Analytical Pitfalls: Ensure deuterated solvents are impurity-free for accurate NMR interpretation .
  • Biological Replicates: Use ≥3 technical replicates in cell assays to mitigate variability .

Properties

CAS No.

86873-54-3

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

IUPAC Name

2-(3-oxopiperazin-1-yl)acetohydrazide

InChI

InChI=1S/C6H12N4O2/c7-9-6(12)4-10-2-1-8-5(11)3-10/h1-4,7H2,(H,8,11)(H,9,12)

InChI Key

VJAISABWKFLIHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)CC(=O)NN

Origin of Product

United States

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